Chloromethyl thiocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Wastewater Treatment

Field: Environmental Science

Application Summary: Chloromethyl thiocyanate is used in the treatment of thiocyanate-containing wastewater, which is a common pollutant in industries such as gold mining, textiles, printing, dyeing, coking, and others.

Methods of Application: Biological systems, including thiocyanate-degrading microorganisms, are used to remove thiocyanate from wastewater.

Results: The biochemical pathways and enzymes involved in thiocyanate metabolism by different bacteria are being researched.

Chemical Synthesis

Chloromethylation of Aromatic Compounds

Application Summary: Chloromethyl thiocyanate is used in the chloromethylation of aromatic compounds.

Methods of Application: The chloromethylation of aromatic compounds involves the reaction of these compounds with dimethoxymethane and chlorosulfonic acid, catalyzed by ZnI2 in CH2Cl2 under mild conditions.

Synthesis of SCN-Containing Small Organic Molecules

Application Summary: Thiocyanates, including those derived from Chloromethyl thiocyanate, are common in natural products, synthetic drugs, and bioactive molecules.

Results: The outcome of this application is the construction of SCN-containing small organic molecules.

Structural and Conformational Studies

Field: Physical Chemistry

Application Summary: The structural and conformational properties of Chloromethyl thiocyanate have been studied in both the solid phase and the gas phase.

Methods of Application: These studies were conducted using in situ low-temperature single-crystal X-ray diffraction experiments (XRD) and gas electron diffraction (GED).

Treatment of Thiocyanate-Containing Wastewater

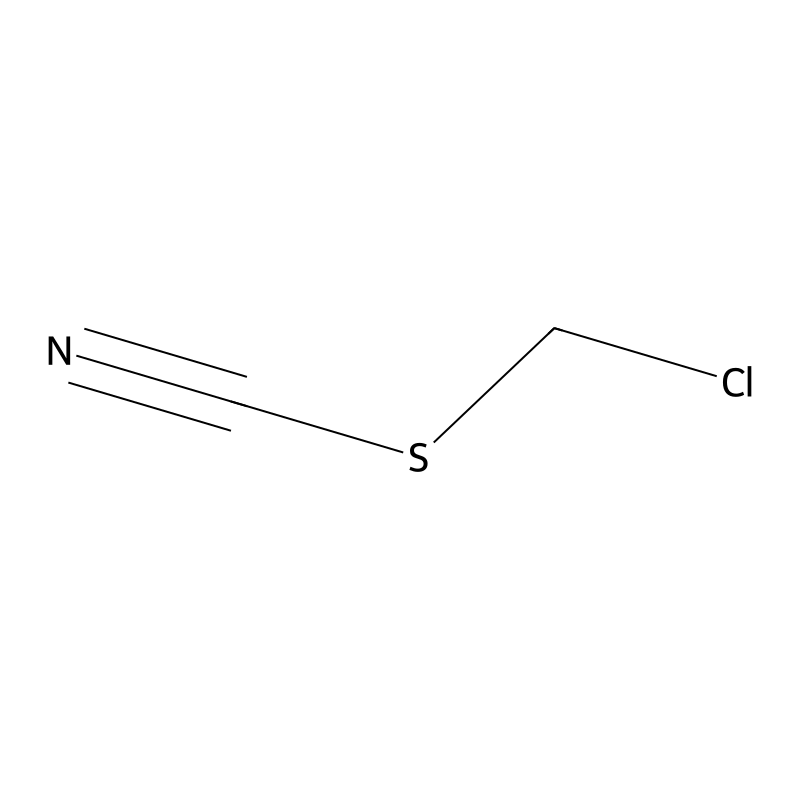

Chloromethyl thiocyanate, with the chemical formula , is a colorless to pale yellow liquid that serves as an important compound in organic synthesis. It features a chloromethyl group () attached to a thiocyanate group (). The compound has been studied for its structural properties, revealing two stable conformations in the gas phase: gauche and anti. The gauche conformer is the more stable form, comprising approximately 89% of the population at ambient temperature .

As mentioned earlier, the primary mechanism of action for CMT lies in its alkylating properties. The electrophilic CH₂Cl group acts as a warhead, readily reacting with nucleophilic centers in biomolecules. This can lead to the formation of covalent bonds between CMT and the biomolecule, potentially altering its function or structure []. The specific mechanism depends on the target molecule and reaction conditions.

CMT is a highly toxic and hazardous compound. Here are some key safety concerns:

- Toxicity: CMT is acutely toxic upon inhalation, ingestion, or skin contact. It can cause severe irritation to the eyes, skin, and respiratory tract. Exposure can lead to symptoms like coughing, difficulty breathing, vomiting, and even death.

- Flammability: CMT has a flash point of 83 °C, making it flammable and posing a fire hazard.

- Reactivity: CMT can react violently with water or strong oxidizers, releasing toxic gases [].

- Formation of Imidazolium Salts: It reacts with 1-methylimidazole to yield 1-thiocyanomethyl-3-methylimidazolium chloride, demonstrating its utility in synthesizing ionic compounds .

- Cross-Linking Agent: It acts as a cross-linking agent in organic chemistry, facilitating the introduction of chloromethyl groups into various substrates .

Chloromethyl thiocyanate can be synthesized through several methods:

- Reaction of Thiocyanic Acid with Chloromethyl Methyl Ether: This method involves the nucleophilic substitution reaction where thiocyanic acid reacts with chloromethyl methyl ether.

- Direct Chlorination of Thiocyanic Acid: Chlorination can be performed under controlled conditions to yield chloromethyl thiocyanate directly from thiocyanic acid .

Chloromethyl thiocyanate finds applications in various fields:

- Organic Synthesis: It is widely used as a reagent for introducing chloromethyl groups into organic molecules.

- Cross-Linking Agent: In polymer chemistry, it serves as a cross-linking agent to enhance material properties.

- Precursor for Other Compounds: It is utilized in the synthesis of other functionalized thiocyanates and heterocycles .

Studies on chloromethyl thiocyanate interactions focus primarily on its reactivity with nucleophiles and electrophiles. Its ability to form stable complexes with various substrates makes it an important compound for further research into its mechanistic pathways and potential applications in medicinal chemistry.

Chloromethyl thiocyanate shares structural similarities with several other compounds. Here are a few notable ones:

| Compound Name | Formula | Key Features |

|---|---|---|

| Methyl thiocyanate | Simpler structure; used in agricultural chemistry. | |

| Benzyl thiocyanate | Aromatic compound; exhibits different reactivity patterns. | |

| Ethyl thiocyanate | Used in organic synthesis; less reactive than chloromethyl thiocyanate. |

Uniqueness of Chloromethyl Thiocyanate

Chloromethyl thiocyanate is unique due to its combination of both chloromethyl and thiocyanate functionalities, which allows for diverse reactivity patterns not found in simpler analogs. Its ability to serve as a cross-linking agent while also participating in nucleophilic substitution reactions distinguishes it from similar compounds.

XLogP3

Boiling Point

GHS Hazard Statements

H301 (11.11%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (88.89%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (88.89%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (11.11%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (11.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (88.89%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (11.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant